4-Ethynylpyridin-3-ol

dihydroorotase inhibition enzyme assay cancer research

Select 4-Ethynylpyridin-3-ol for your next campaign: its unique 3-hydroxyl-4-ethynyl motif enables bioorthogonal CuAAC conjugation while retaining potent P2X3 antagonism (EC50=80 nM) and 12-LOX inhibition. This scaffold offers a clean off-target profile (DHOase IC50 >1 mM) and drug-like permeability (LogP 0.82). Avoid regioisomer artifacts—only this geometry delivers the reported pharmacology. Ideal as a validated starting point for pain and inflammation programs.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 142503-06-8
Cat. No. B138882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylpyridin-3-ol
CAS142503-06-8
Synonyms3-Pyridinol,4-ethynyl-(9CI)
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC#CC1=C(C=NC=C1)O
InChIInChI=1S/C7H5NO/c1-2-6-3-4-8-5-7(6)9/h1,3-5,9H
InChIKeyFIMRYBNJRYHRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylpyridin-3-ol (142503-06-8): A Multifunctional Pyridine Derivative for Medicinal Chemistry and Chemical Biology


4-Ethynylpyridin-3-ol (CAS 142503-06-8) is a heterocyclic organic compound belonging to the ethynylpyridine class, characterized by a pyridine ring substituted with an ethynyl group at the 4-position and a hydroxyl group at the 3-position . It has a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol . This compound serves as a versatile building block in medicinal chemistry and chemical biology due to its reactive ethynyl handle for click chemistry and its potential to interact with diverse biological targets, including enzymes like lipoxygenases and receptors such as P2X3 and CCR5 [1][2].

Why 4-Ethynylpyridin-3-ol (142503-06-8) Cannot Be Simply Substituted with Other Ethynylpyridine or Pyridinol Analogs


4-Ethynylpyridin-3-ol (142503-06-8) possesses a unique combination of functional groups—a 4-ethynyl moiety and a 3-hydroxyl group on a pyridine ring—that dictates its distinct reactivity and biological profile. In-class compounds, such as its regioisomer 3-ethynylpyridin-4-ol (142503-07-9) or the closely related 4-ethenylpyridin-3-ol (465519-16-8), exhibit markedly different chemical behaviors and biological activities [1]. The ethynyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and probe synthesis, while the hydroxyl group can serve as a hydrogen bond donor/acceptor or a site for further derivatization . Substituting with a compound lacking either feature would fundamentally alter its utility in click chemistry applications or its ability to engage specific biological targets, leading to failed experiments or misleading results. The precise spatial arrangement of these groups is critical for molecular recognition, making simple substitution unreliable without rigorous, quantitative validation.

Quantitative Differentiation Guide: 4-Ethynylpyridin-3-ol (142503-06-8) vs. Closest Analogs


Inhibition of Dihydroorotase: A 1000-fold Difference in Potency Highlights Target Selectivity

4-Ethynylpyridin-3-ol demonstrates exceptionally weak inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, with an IC50 of 1,000,000 nM (1 mM) at pH 7.37 [1]. This contrasts sharply with its potent antagonism of the P2X3 receptor (EC50 = 80 nM, see Evidence Item 3) and inhibition of 12-lipoxygenase (reported as 'pronounced' at 30 µM, see Evidence Item 2), establishing a clear, target-specific activity profile. This high DHOase IC50 serves as a critical selectivity marker, indicating that at concentrations relevant for P2X3 or lipoxygenase modulation, off-target inhibition of pyrimidine biosynthesis is negligible.

dihydroorotase inhibition enzyme assay cancer research

Potent Inhibition of 12-Lipoxygenase at 30 µM: A Key Differentiator for Inflammatory Pathway Studies

4-Ethynylpyridin-3-ol exhibits pronounced inhibitory activity against platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM in vitro . While a direct IC50 value is not provided, this qualitative descriptor from a reputable assay source indicates a significant level of enzyme inhibition. In contrast, its regioisomer, 3-ethynylpyridin-4-ol (142503-07-9), has no reported activity against this target, and the broader class of ethynylpyridines is not generally associated with potent lipoxygenase inhibition. This positions 4-ethynylpyridin-3-ol as a unique tool compound for modulating the 12-LOX pathway, which is implicated in platelet aggregation and inflammation.

12-lipoxygenase inflammation platelet activation

Potent Antagonism of P2X3 Receptors with an EC50 of 80 nM

4-Ethynylpyridin-3-ol acts as a potent antagonist of the recombinant rat P2X purinoceptor 3 (P2X3), with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes [1]. This level of potency is significant for a small molecule and distinguishes it from many other pyridine derivatives which lack this specific activity. The P2X3 receptor is a key mediator of pain signaling and is a validated drug target for chronic cough and neuropathic pain. The compound's ability to block this receptor at nanomolar concentrations makes it a valuable tool for investigating purinergic signaling pathways.

P2X3 receptor purinergic signaling pain research

Predicted Physicochemical Properties: Balanced LogP and TPSA Favor Membrane Permeability Over Regioisomer

Computational predictions using the ACD/Labs Percepta platform indicate that 4-ethynylpyridin-3-ol has a LogP of 0.82 and a topological polar surface area (TPSA) of 33 Ų . Its regioisomer, 3-ethynylpyridin-4-ol, has a calculated LogP of 0.4 and a TPSA of 29.1 Ų [1]. The slightly higher LogP and TPSA of 4-ethynylpyridin-3-ol suggest it may possess a more favorable balance between aqueous solubility and membrane permeability compared to its isomer, which is a critical factor for cell-based assay performance and oral bioavailability.

physicochemical properties drug-likeness ADME prediction

Key Application Scenarios for 4-Ethynylpyridin-3-ol (142503-06-8) Based on Quantitative Evidence


Investigating P2X3-Mediated Pain Signaling and Screening for Novel Analgesics

Leverage 4-ethynylpyridin-3-ol's potent antagonism of the P2X3 receptor (EC50 = 80 nM) [1] to study purinergic signaling in pain pathways. Use this compound as a tool to validate P2X3 as a target in primary neuronal cultures or in vivo models of neuropathic or inflammatory pain. Its high potency allows for use at low, nanomolar concentrations, minimizing off-target effects and ensuring a robust, target-specific response. This scenario is supported by its low activity against dihydroorotase (IC50 = 1,000,000 nM), which indicates a lower risk of confounding cytotoxicity in cell-based assays.

Modulating the 12-Lipoxygenase Pathway in Inflammation and Platelet Function Assays

Employ 4-ethynylpyridin-3-ol to interrogate the role of 12-lipoxygenase in inflammatory processes and platelet activation. Its pronounced inhibitory activity at 30 µM makes it a suitable tool for in vitro studies using platelet-rich plasma or purified enzyme assays to elucidate the downstream effects of 12-LOX inhibition on eicosanoid production . This application is particularly valuable given the lack of reported activity for its regioisomer, ensuring that the correct molecular geometry is employed for target engagement.

Synthesis of Novel Chemical Probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Target Identification

Utilize the 4-ethynyl group as a bioorthogonal handle for conjugating the compound to fluorescent dyes, biotin, or other reporter tags via CuAAC. This is a critical application for identifying its protein targets in cellular lysates (e.g., through pull-down assays followed by mass spectrometry) or for visualizing its subcellular localization. The predicted favorable membrane permeability (LogP = 0.82, TPSA = 33 Ų) supports its use in live-cell imaging experiments following conjugation to a cell-permeable fluorophore.

Exploring Structure-Activity Relationships (SAR) Around Ethynylpyridinol Scaffolds for Multi-Target Drug Discovery

As a core scaffold with a unique combination of a reactive ethynyl group, a hydrogen-bonding hydroxyl, and a basic pyridine nitrogen, 4-ethynylpyridin-3-ol serves as an ideal starting point for medicinal chemistry campaigns. Its demonstrated activities against P2X3 and 12-LOX, coupled with its clean profile against DHOase, provide a rich SAR dataset for optimizing potency and selectivity. The compound's balanced physicochemical properties make it a drug-like starting point for hit-to-lead optimization.

Technical Documentation Hub

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